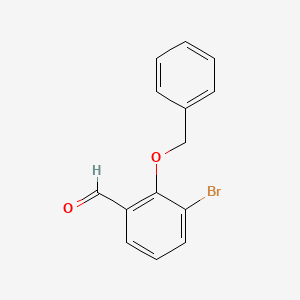

2-(Benzyloxy)-3-bromobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

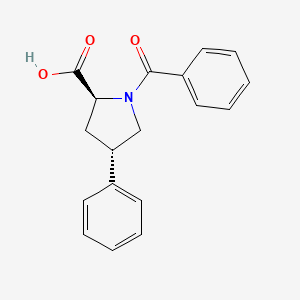

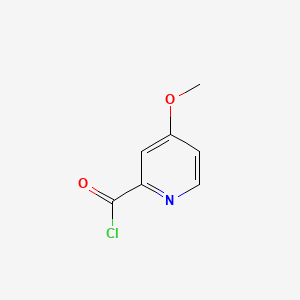

2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-3-bromobenzaldehyde is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis

2-(Benzyloxy)-3-bromobenzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-3-bromobenzaldehyde include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .科学的研究の応用

Synthesis of Aryl Schiff Bases

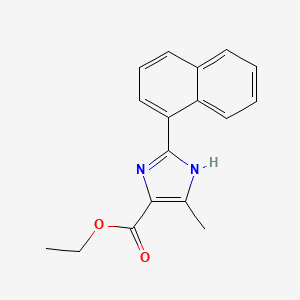

2-(Benzyloxy)-3-bromobenzaldehyde can be used in the synthesis of aryl Schiff bases . For instance, a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .

UV-Induced Benzyloxy Rotamerization

The compound BBAP, synthesized from 2-(Benzyloxy)-3-bromobenzaldehyde, was found to undergo UV-induced benzyloxy rotamerization . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of Benzyl Ethers and Esters

2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Synthesis of 2-(Benzyloxy)hydroquinone

2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is used in the synthesis of 2-(benzyloxy)hydroquinone .

Preparation of Sequential Polypeptides

2-Benzyloxyphenol is also used to prepare sequential polypeptides . These polypeptides have a wide range of applications in biological research and medicine.

Synthesis of Multidentate Chelating Ligands

2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and biochemistry, as they can form multiple bonds with a single metal ion.

Safety and Hazards

When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .

Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .

特性

IUPAC Name |

3-bromo-2-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCPOOYYSDHTPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702800 |

Source

|

| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-bromobenzaldehyde | |

CAS RN |

120980-85-0 |

Source

|

| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。